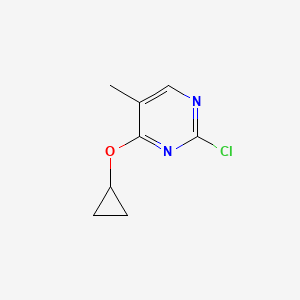
2-Chloro-4-cyclopropoxy-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyclopropoxy-5-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chlorine atom at position 2, a cyclopropoxy group at position 4, and a methyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,5-dimethylpyrimidine with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-cyclopropoxy-5-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyclopropoxy-5-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyclopropoxy group can enhance the binding affinity and specificity of the compound. In materials science, the compound’s unique structure can contribute to the formation of stable and functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the cyclopropoxy group, making it less sterically hindered.
2,4-Dichloro-5-methylpyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.
2-Chloro-5-methylpyrimidine: Similar structure but without the cyclopropoxy group, leading to different chemical properties.
Uniqueness
2-Chloro-4-cyclopropoxy-5-methylpyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific functions.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-4-cyclopropyloxy-5-methylpyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-10-8(9)11-7(5)12-6-2-3-6/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
YQFNVEWXJSLTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















